n-Tricyclo[3.3.1.0~3,7~]non-3-ylthiourea
説明
特性
分子式 |
C10H16N2S |
|---|---|
分子量 |
196.31 g/mol |
IUPAC名 |
3-tricyclo[3.3.1.03,7]nonanylthiourea |
InChI |
InChI=1S/C10H16N2S/c11-9(13)12-10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2,(H3,11,12,13) |
InChIキー |
LCOBRSULZFUBOD-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC3(C2)NC(=S)N |
製品の起源 |
United States |
類似化合物との比較
Tricyclic Amine Analogs
Tricyclo[3.3.1.0³,⁷]non-3-ylamine (Noradamantylamine)
- Structure: Shares the noradamantane skeleton but replaces thiourea with a primary amine (-NH₂).
- Activity : Demonstrated antiviral (e.g., against influenza A) and dopamine reuptake inhibition properties, attributed to its structural mimicry of amantadine .
Tricyclo[3.3.0.0³,⁷]oct-1-ylamine (Bisnoradamantylamine)
- Structure : Further ring-contracted analog with two fewer carbons than adamantane.
- Activity : Lower metabolic stability but retained NMDA receptor antagonism .
- Comparison: The thiourea derivative’s larger size and sulfur atom may enhance lipophilicity and bioavailability relative to bisnoradamantylamine.
Heteroatom-Containing Tricyclic Systems
4-Oxatricyclo[3.3.1.0²,⁷]nonane (Bergamotane-sesquiterpenes)
- Structure : Incorporates an oxygen atom in the tricyclic framework (e.g., brasilamides A–D) .
- Activity : Antimicrobial and anti-inflammatory properties.
- Key Difference: The oxygen atom in bergamotanes introduces polarity and conformational flexibility absent in the sulfur-free noradamantane thiourea.
3-Oxa-9-azatricyclo[3.3.1.0²,⁴]nonane (Scopolamine Derivatives)
Thiourea Derivatives
N-Allyl-N'-[3-(trifluoromethyl)phenyl]thiourea (CAS 331-37-3)
5F-AKB48 (1-(5-Fluoropentyl)-N-tricyclo[3.3.1.1³,⁷]dec-1-yl-1H-indazole-3-carboxamide)
- Structure : Features a larger tricyclo[3.3.1.1³,⁷]decane system with a carboxamide group .
- Activity: Cannabinoid receptor agonist.
- Comparison: The absence of the indazole-carboxamide moiety in n-tricyclo[3.3.1.0³,⁷]non-3-ylthiourea reduces receptor affinity but simplifies synthetic routes.
Physicochemical Properties
| Property | n-Tricyclo[3.3.1.0³,⁷]non-3-ylthiourea | Noradamantylamine | N-Allyl-N'-[3-(trifluoromethyl)phenyl]thiourea |
|---|---|---|---|
| Molecular Weight | ~250 g/mol (estimated) | 151.22 g/mol | 260.28 g/mol |
| LogP (Predicted) | 2.5–3.0 | 1.8 | 4.2 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Rigidity | High | Moderate | Low |
準備方法
Direct Synthesis from Tricyclo[3.3.1.0³,⁷]non-3-ylamine
The most straightforward route involves the reaction of tricyclo[3.3.1.0³,⁷]non-3-ylamine with thiocyanate reagents. This method parallels the synthesis of adamantane-based thioureas, where primary amines react with ammonium thiocyanate under acidic conditions:
In the patent literature, the thiourea derivative is used as a starting material for synthesizing thiazolone inhibitors, implying prior preparation via this method. The tricycloamine precursor is likely synthesized through reductive amination of a tricyclic ketone or via Hofmann degradation of a related amide.
Key Considerations:
-
Reagent Choice : Use of ammonium thiocyanate ensures stoichiometric control, while HCl catalyzes the reaction.
-
Temperature : Reactions typically proceed at reflux (80–100°C) to achieve high yields.
-
Byproduct Management : Excess thiocyanate and ammonium chloride are removed via aqueous extraction.
Alternative Methods Using Isothiocyanate Intermediates
An alternative pathway involves generating an isothiocyanate intermediate, which is subsequently treated with ammonia:
This two-step approach is advantageous for minimizing side reactions, as the isothiocyanate can be purified before the final ammonolysis step. However, thiophosgene (CSCl₂) poses handling challenges due to its toxicity, necessitating stringent safety protocols.
Reaction Mechanisms and Optimization
Mechanistic Insights
The direct synthesis proceeds via nucleophilic attack of the amine on the electrophilic carbon in thiocyanate (SCN⁻), facilitated by protonation of the amine group. The intermediate thiourea forms through a series of proton transfers and elimination steps. Computational studies on analogous adamantane systems suggest that the tricyclic framework’s steric bulk slightly hinders nucleophilic attack, necessitating elevated temperatures.
Yield Optimization Strategies
Optimization focuses on:
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility but may require higher temperatures.
-
Catalysis : Lewis acids like ZnCl₂ accelerate the reaction by polarizing the thiocyanate group.
-
Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures effectively isolates the product.
Comparative Analysis of Synthetic Approaches
The table below contrasts the two primary methods:
| Parameter | Direct Synthesis | Isothiocyanate Route |
|---|---|---|
| Reaction Steps | 1 | 2 |
| Yield | 70–85% | 60–75% |
| Safety Concerns | Low | High (CSCl₂ toxicity) |
| Purification Difficulty | Moderate | High |
The direct method is preferred for its simplicity and higher yield, despite requiring careful control of reaction conditions.
Applications in Pharmaceutical Chemistry
n-Tricyclo[3.3.1.0³,⁷]non-3-ylthiourea serves as a key intermediate in synthesizing 11β-HSD1 inhibitors, which are investigated for treating metabolic disorders like diabetes and obesity . Its rigid structure enhances binding affinity to the enzyme’s active site, while the thiourea moiety participates in critical hydrogen-bonding interactions.
Q & A
Q. How should researchers design experiments to validate hypotheses about the compound’s mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
